molecular formula C14H14F2N4OS B1463388 N-(2,4-difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide CAS No. 1217862-99-1

N-(2,4-difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide

Cat. No. B1463388
CAS RN: 1217862-99-1
M. Wt: 324.35 g/mol
InChI Key: XKVKHAXBBDSVKD-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide, also known as 2,4-DFP-PTC, is a small molecule inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme involved in the synthesis of thymidylate, a precursor for DNA and RNA synthesis. 2,4-DFP-PTC has been studied for its potential applications in the treatment of cancer, inflammation, and other diseases.

Scientific Research Applications

Anticancer Therapeutics

The compound has shown potential as an anticancer agent, with studies indicating its ability to target several key proteins involved in cancer progression. These proteins include mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) . The compound’s interaction with these proteins suggests its utility in inhibiting cancer cell proliferation and survival, particularly in cancers where these targets are overexpressed or of prognostic relevance.

Molecular Docking Studies

Molecular docking studies have been employed to understand the ligand-protein interactions of this compound, which can help in the rational design of more potent derivatives for therapeutic use . By analyzing how the compound binds to various targets, researchers can predict its efficacy and potential side effects, leading to the development of safer and more effective drugs.

Genetic Profile Analysis

The compound’s potential targets have been analyzed using clinical databases to understand their genetic profile and prognostic relevance in multiple cancers . This application is crucial for personalized medicine, as it allows for the identification of patient subgroups that are most likely to benefit from treatment with this compound.

Selective Antiproliferative Activity

Research has demonstrated that the compound exhibits selective antiproliferative activity against certain cancer cell lines, including non-small cell lung cancer (NSCLC), leukemia, melanoma, and renal cancer . This specificity is advantageous for developing targeted cancer therapies that minimize harm to healthy cells.

In Vitro Cytotoxicity Testing

The compound has been evaluated for its cytotoxicity in vitro against the National Cancer Institute’s 60 (NCI60) human tumor cell lines . This testing is a critical step in drug development, providing early indications of a compound’s therapeutic potential.

Computational Tools for Drug Discovery

Computational tools have been utilized to identify the potential drug targets for this compound, which is a part of modern drug discovery processes . These tools can significantly reduce the time and cost associated with experimental screening by predicting the compound’s interactions and effects on various biological targets.

Structural Analysis

Structural analyses of related fluorinated benzamides have increased, contributing to the knowledge base of halogenated benzamides . Understanding the structure of such compounds can inform the synthesis of new derivatives with improved pharmacological properties.

Multi-Omics Approaches

The application of multi-omics approaches has aided in understanding the compound’s role in carcinogenesis and the development of therapeutic strategies . By integrating data from genomics, proteomics, and metabolomics, researchers can gain a comprehensive view of the compound’s effects on cellular pathways and processes.

properties

IUPAC Name

N-(2,4-difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4OS/c15-9-1-2-11(10(16)7-9)18-12(21)14-20-19-13(22-14)8-3-5-17-6-4-8/h1-2,7-8,17H,3-6H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVKHAXBBDSVKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=C(S2)C(=O)NC3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201149277
Record name N-(2,4-Difluorophenyl)-5-(4-piperidinyl)-1,3,4-thiadiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide

CAS RN

1217862-99-1
Record name N-(2,4-Difluorophenyl)-5-(4-piperidinyl)-1,3,4-thiadiazole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217862-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Difluorophenyl)-5-(4-piperidinyl)-1,3,4-thiadiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,4-difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 2
N-(2,4-difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 3
N-(2,4-difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 4
N-(2,4-difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 5
N-(2,4-difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 6
N-(2,4-difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide

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